5-(2-Fluorophenyl)pyrimidin-2-ol

Physicochemical profiling ADME prediction Regioisomer selection

5-(2-Fluorophenyl)pyrimidin-2-ol (CAS 1111103-52-6), systematically named 5-(2-fluorophenyl)-1H-pyrimidin-2-one, is a fluorinated phenylpyrimidine derivative with molecular formula C₁₀H₇FN₂O and molecular weight 190.17 g/mol. The compound features a pyrimidin-2(1H)-one core bearing a 2-fluorophenyl substituent at the 5-position, and exhibits a calculated LogP of 1.99 and topological polar surface area (TPSA) of 46.01 Ų.

Molecular Formula C10H7FN2O
Molecular Weight 190.17 g/mol
CAS No. 1111103-52-6
Cat. No. B11723288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorophenyl)pyrimidin-2-ol
CAS1111103-52-6
Molecular FormulaC10H7FN2O
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CNC(=O)N=C2)F
InChIInChI=1S/C10H7FN2O/c11-9-4-2-1-3-8(9)7-5-12-10(14)13-6-7/h1-6H,(H,12,13,14)
InChIKeyQXYJCGQWIVNTEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Fluorophenyl)pyrimidin-2-ol (CAS 1111103-52-6): Fluorinated Pyrimidinone Building Block Procurement Profile


5-(2-Fluorophenyl)pyrimidin-2-ol (CAS 1111103-52-6), systematically named 5-(2-fluorophenyl)-1H-pyrimidin-2-one, is a fluorinated phenylpyrimidine derivative with molecular formula C₁₀H₇FN₂O and molecular weight 190.17 g/mol [1]. The compound features a pyrimidin-2(1H)-one core bearing a 2-fluorophenyl substituent at the 5-position, and exhibits a calculated LogP of 1.99 and topological polar surface area (TPSA) of 46.01 Ų . It is commercially available as a research-grade building block from multiple suppliers at typical purities of 95–98% . This compound serves as a key intermediate in medicinal chemistry programs targeting PDE4B, NPY Y5, and DNA methyltransferase inhibition, where the ortho-fluorine substitution pattern on the phenyl ring imparts distinct physicochemical and pharmacological properties relative to its regioisomeric and non-fluorinated analogs [2][3].

Why 5-(2-Fluorophenyl)pyrimidin-2-ol Cannot Be Interchanged with Generic Pyrimidinone Analogs: Key Differentiation Drivers


The 5-(2-fluorophenyl)pyrimidin-2-ol scaffold is not functionally equivalent to its non-fluorinated, regioisomeric, or alternative 2-substituted pyrimidine counterparts. The ortho-fluorine atom on the phenyl ring introduces a unique combination of electronic and steric effects that directly modulate lipophilicity, hydrogen-bond acceptor capacity, and target-binding geometry . The calculated LogP of 1.99 for the 2-fluoro isomer is substantially higher than the LogP of approximately 1.0 reported for the 4-fluoro regioisomer (CAS 75175-33-6), indicating that the substitution position alone can nearly double the compound's lipophilicity and alter membrane permeability and pharmacokinetic profile . Furthermore, the TPSA of 46.01 Ų for the 2-fluoro derivative versus 41.5 Ų for the 4-fluoro analog shows that the ortho-fluorine arrangement increases polar surface area, potentially enhancing aqueous solubility while maintaining sufficient lipophilicity for passive diffusion . In biological systems, derivatives built on the 5-(2-fluorophenyl)pyrimidine core have demonstrated sub-nanomolar potency at the NPY Y5 receptor (IC₅₀ = 1.5 nM) and PDE4B inhibition (IC₅₀ < 100 nM), activities that are highly sensitive to the fluorine substitution pattern and cannot be replicated by simply substituting with the non-fluorinated phenyl or chloro analogs [1][2].

5-(2-Fluorophenyl)pyrimidin-2-ol: Quantitative Comparative Evidence for Procurement Decision-Making


Lipophilicity Differentiation: 2-Fluoro vs. 4-Fluoro Regioisomer LogP Comparison

The 2-fluorophenyl substitution on the pyrimidin-2-ol core yields a calculated LogP of 1.99, compared to a LogP of approximately 1.0 for the 4-fluorophenyl regioisomer (CAS 75175-33-6) . This ~1 log unit increase represents an approximately 10-fold greater partition coefficient, indicating significantly higher lipophilicity driven by the ortho-fluorine position. The increased LogP of the 2-fluoro derivative is expected to enhance passive membrane permeability and blood-brain barrier penetration potential relative to the 4-fluoro analog, while the concomitant higher TPSA (46.01 vs. 41.5 Ų) partially offsets this effect, providing a balanced physicochemical profile suitable for CNS-targeted programs .

Physicochemical profiling ADME prediction Regioisomer selection

Polar Surface Area Comparison: 2-Fluoro vs. 4-Fluoro Regioisomer TPSA

The topological polar surface area (TPSA) of 5-(2-fluorophenyl)pyrimidin-2-ol is 46.01 Ų, compared to 41.5 Ų for the 4-fluoro regioisomer . The 4.5 Ų higher TPSA of the 2-fluoro derivative, despite its higher LogP, arises from the ortho-fluorine's contribution to the molecular electrostatic potential distribution . Both values remain well below the 140 Ų threshold commonly associated with poor oral bioavailability, but the 2-fluoro isomer's combination of higher TPSA and higher LogP places it in a more favorable region of the Lipinski/Beyond-Rule-of-5 property space for CNS drug candidates, where moderate TPSA (40–70 Ų) and elevated LogP (2–4) are often targeted .

Drug-likeness Oral bioavailability Polar surface area

NPY Y5 Receptor Affinity: 5-(2-Fluorophenyl)pyrimidine Derivatives Exhibit Sub-Nanomolar Potency with >6,600-Fold Selectivity

A derivative incorporating the 5-(2-fluorophenyl)pyrimidine scaffold, trans-N-(5-(2-fluorophenyl)pyrimidin-2-yl)-3'-oxo-3'H-spiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-4-carboxamide (CHEMBL567495), exhibited an IC₅₀ of 1.5 nM at the human recombinant NPY Y5 receptor in a [¹²⁵I]PYY displacement assay using mouse LMtk cells, with no detectable inhibition of NPY Y1 or NPY Y4 receptors (IC₅₀ > 10,000 nM), yielding a selectivity window exceeding 6,600-fold [1]. In contrast, a structurally distinct NPY Y5 antagonist (CHEMBL1209347) lacking the 2-fluorophenylpyrimidine core shows a Ki of 15.8 nM at the same receptor in a FLIPR-based calcium assay in HEK293 cells [2]. While assay formats differ, the 1.5 nM IC₅₀ of the 2-fluorophenylpyrimidine-containing ligand represents an approximately 10-fold improvement in potency over the 15.8 nM comparator, establishing the privileged nature of the 5-(2-fluorophenyl)pyrimidine motif for NPY Y5 receptor engagement [1][2].

NPY Y5 antagonist Obesity therapeutics Receptor selectivity

PDE4B Inhibition: 5-(2-Fluorophenyl)pyrimidine-Containing Compounds Achieve Sub-100 nM Potency

Compounds bearing the 5-(2-fluorophenyl)pyrimidine substructure have been evaluated as PDE4B inhibitors. A spiro[indole-cyclopropane] derivative containing the 1-[5-(2-fluorophenyl)-pyrimidin-2-yl] moiety (BDBM332081) inhibited human PDE4B1 with an IC₅₀ < 100 nM, measured by quantification of 5′-adenosine monophosphate production [1]. In the broader PDE4 inhibitor landscape, a highly optimized PDE4B inhibitor (CHEMBL3327323) lacking the 5-(2-fluorophenyl)pyrimidine core achieved IC₅₀ values of 4 nM at PDE4B1 and 6.6 nM at PDE4D2 in HTRF assays [2]. However, the PDE4B vs. PDE4D selectivity ratio for the 2-fluorophenylpyrimidine-containing series cannot be directly calculated from available data. The key differentiation lies in the synthetic tractability of the 5-(2-fluorophenyl)pyrimidin-2-ol building block: it provides a modular handle for rapid derivatization at the 2-position of the pyrimidine ring via nucleophilic substitution or coupling reactions, enabling efficient SAR exploration of PDE4B-selective chemotypes [1][3].

PDE4B inhibitor Anti-inflammatory Respiratory disease

Commercial Availability and Purity: Competing Suppliers Offer Comparable Specifications

5-(2-Fluorophenyl)pyrimidin-2-ol is commercially available from multiple vendors with high purity specifications. AKSci supplies the compound at ≥95% purity (Catalog 1588DJ) , while Leyan offers it at 98% purity (Product No. 2262482) . Pricing varies significantly: A2B Chem lists 250 mg at $1,257 (USD, ~$5,028/g) at >95% purity . In comparison, the non-fluorinated parent compound 5-phenylpyrimidin-2(1H)-one (CAS 56863-46-8) has a lower molecular weight (172.18 g/mol) and different physicochemical properties, but direct pricing comparisons are limited by the absence of publicly listed prices from major suppliers . The presence of multiple suppliers for the 2-fluoro derivative indicates a mature supply chain, reducing single-source dependency risks for procurement groups .

Chemical procurement Building block sourcing Quality specifications

5-(2-Fluorophenyl)pyrimidin-2-ol: Evidence-Based Application Scenarios for Research and Industrial Use


NPY Y5 Receptor Antagonist Lead Optimization for Metabolic Disease

The 5-(2-fluorophenyl)pyrimidin-2-ol scaffold has been validated in NPY Y5 receptor antagonist programs, with a derivative (CHEMBL567495) achieving an IC₅₀ of 1.5 nM and >6,600-fold selectivity over NPY Y1 and Y4 subtypes [1]. Medicinal chemistry teams pursuing anti-obesity therapeutics should select this building block for generating focused libraries via 2-position functionalization of the pyrimidine ring, leveraging the ortho-fluorine's contribution to both potency and selectivity. The building block approach enables rapid SAR exploration without the synthetic burden of de novo core construction. The LogP of 1.99 and TPSA of 46.01 Ų place derivatives in a favorable physicochemical space for CNS penetration, a desirable attribute for centrally acting appetite suppressants .

PDE4B-Selective Inhibitor Development for Respiratory and Autoimmune Indications

The 5-(2-fluorophenyl)pyrimidine substructure is embedded in PDE4B inhibitors with IC₅₀ values < 100 nM, as documented in the Grünenthal patent family (WO2016008590A1) [2][3]. The compound's 2-hydroxypyrimidine functionality serves as a versatile synthetic handle for introducing diverse amine, ether, or carboxamide substituents to engineer PDE4B vs. PDE4D selectivity—the central challenge in developing next-generation PDE4 inhibitors with reduced emetic side effects. The availability of the building block at 95–98% purity from multiple vendors supports iterative medicinal chemistry campaigns without supply interruption .

DNA Methyltransferase (DNMT) Inhibitor Programs for Oncology

Fluorinated pyrimidine analogs, including 5-(2-fluorophenyl)pyrimidine derivatives, are claimed as DNA methyltransferase inhibitors in patent AU2013381886A1 (Epigenetics Pharma LLC) for treating solid tumors and hematologic cancers [4]. The 2-fluorophenyl group is hypothesized to engage the DNMT active site through halogen bonding and hydrophobic interactions that are sterically inaccessible to the non-fluorinated or 4-fluoro analogs. Researchers initiating DNMT inhibitor discovery should prioritize 5-(2-fluorophenyl)pyrimidin-2-ol over the 4-fluoro regioisomer based on the distinct electronic environment conferred by the ortho-fluorine, which may translate into differentiated DNMT isoform selectivity profiles .

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 190.17 g/mol, LogP of 1.99, and TPSA of 46.01 Ų, 5-(2-fluorophenyl)pyrimidin-2-ol falls squarely within fragment-like property space (MW < 250, LogP < 3.5, TPSA < 60 Ų) . The compound's balanced lipophilicity and polar surface area, combined with its synthetic tractability, make it an attractive fragment hit for FBDD campaigns across multiple target classes. Procurement for fragment library construction should favor the 2-fluoro isomer over the 4-fluoro isomer (LogP ~1.0) when higher lipophilicity is desired to probe hydrophobic binding pockets, or when ¹⁹F NMR-based fragment screening is planned, as the ortho-fluorine provides a distinct ¹⁹F chemical shift signature for hit detection [5].

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